![molecular formula C19H30N2O2 B14464343 [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate CAS No. 73698-74-5](/img/structure/B14464343.png)
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate is a synthetic organic compound that belongs to the class of aminobenzoates. Aminobenzoates are known for their diverse applications in pharmaceuticals, particularly as local anesthetics. This compound is characterized by its unique structure, which includes a cyclohexylethylamino group and a 4-aminobenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with [2-(1-cyclohexylethylamino)-2-methylpropyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate involves its interaction with sodium ion channels in nerve cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area, making it an effective local anesthetic.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: Another aminobenzoate used as a local anesthetic.
Procaine: A widely used local anesthetic with a similar mechanism of action.
Tetracaine: Known for its potent anesthetic properties and longer duration of action.
Uniqueness
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other aminobenzoates. Its cyclohexylethylamino group may enhance its lipophilicity, potentially leading to improved membrane permeability and efficacy as a local anesthetic.
Propriétés
Numéro CAS |
73698-74-5 |
|---|---|
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate |
InChI |
InChI=1S/C19H30N2O2/c1-14(15-7-5-4-6-8-15)21-19(2,3)13-23-18(22)16-9-11-17(20)12-10-16/h9-12,14-15,21H,4-8,13,20H2,1-3H3 |
Clé InChI |
YBQBBQPIXOERME-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)NC(C)(C)COC(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

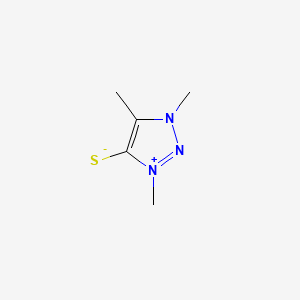
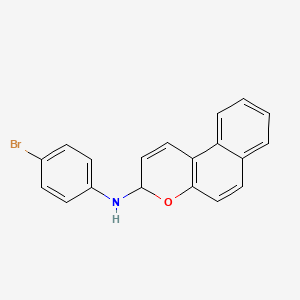
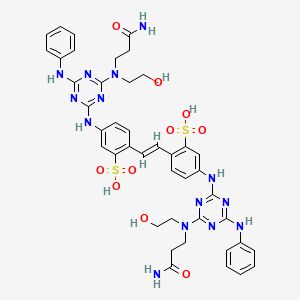

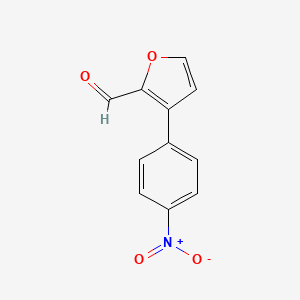
![2,2-Dimethyl-3-oxa-6-thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14464307.png)
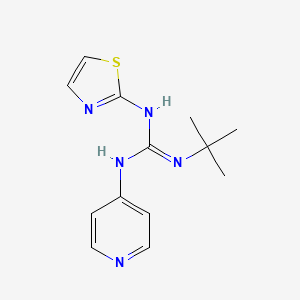


![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)
